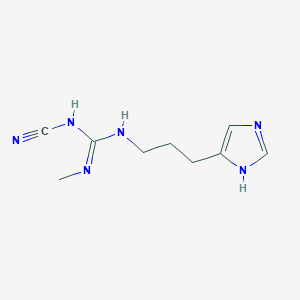

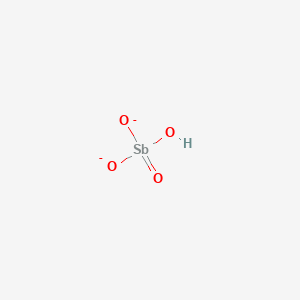

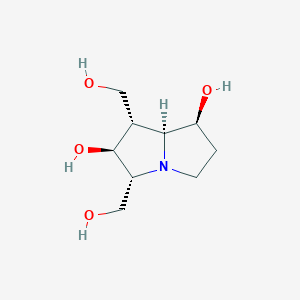

Antimonate(2-)

カタログ番号 B1251778

分子量: 186.77 g/mol

InChIキー: RYAGSZIYMKBMMC-UHFFFAOYSA-M

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antimonate(2-) is a divalent inorganic anion obtained by removal of two protons from antimonic acid. It is an antimony oxoanion and a divalent inorganic anion. It is a conjugate base of an antimonate(1-). It is a conjugate acid of an antimonate(3-).

科学的研究の応用

Antimonate Reduction and Microcrystal Production

- Antimonate (Sb(V)) can be reduced by specific microorganisms, resulting in the precipitation of antimonite (Sb(III)) as microcrystals of antimony trioxide. This process has potential applications in nanotechnology and environmental remediation (Abin & Hollibaugh, 2014).

Biocontrol Applications

- Certain Pseudomonas spp., which produce antifungal metabolites including antimonate compounds, are studied for their potential in biological control of phytopathogens, offering an alternative to chemical fungicides (Walsh, Morrissey, & O'Gara, 2001).

Antimonate Adsorption Studies

- Antimonate ions demonstrate a unique adsorption behavior on iron oxides, which is crucial in mining and environmental contexts. Studies using ATR-IR spectroscopy have shown that this adsorption involves inner-sphere surface interactions, forming Sb-O-Fe bonds (McComb, Craw, & McQuillan, 2007).

Crystal Chemistry Research

- The structural phase transitions and crystal chemistry of antimonate compounds, like Ba2LnSbO6, are of interest in materials science. These studies contribute to understanding the bonding environments and phase transitions in antimonate-based materials (Saines, Kennedy, & Elcombe, 2007).

Localization Studies in Biology

- Antimonates are used in techniques for localizing ions like sodium and calcium in cells and tissues. These studies provide insights into cellular ion distribution and potential anomalies in various biological processes (Iren et al., 2004).

Impact on Soil Organic Matter and Mobility

- The interaction between soil organic matter and antimonate (Sb(OH)6) affects the mobility of antimonate in soil, influencing environmental remediation strategies (Verbeeck et al., 2019).

Antimonate in Antibiotic Production Regulation

- Research on Pseudomonas spp. includes understanding how they regulate antibiotic production, including compounds involving antimonate. This is significant for developing new biocontrol strategies against plant diseases (Haas & Keel, 2003).

Antimonate Bio-reduction with Hydrogen

- Autotrophic microbial reduction of antimonate using hydrogen gas as an electron donor is a novel method for treating Sb-contaminated environments. This process results in the production of Sb2O3 mineral precipitate, highlighting its potential for environmental cleanup (Lai et al., 2016).

特性

製品名 |

Antimonate(2-) |

|---|---|

分子式 |

HO4Sb-2 |

分子量 |

186.77 g/mol |

IUPAC名 |

hydrogen stiborate |

InChI |

InChI=1S/H2O.3O.Sb/h1H2;;;;/q;;2*-1;+1/p-1 |

InChIキー |

RYAGSZIYMKBMMC-UHFFFAOYSA-M |

正規SMILES |

O[Sb](=O)([O-])[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid](/img/structure/B1251712.png)